molecular formula C8H7F2NO2 B13255718 2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid

Cat. No.: B13255718
M. Wt: 187.14 g/mol
InChI Key: ZHSLUAJGLMUDQA-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid typically involves the reaction of 4-methylpyridine-2-carbaldehyde with 2,2-difluoroacetic acid derivatives under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid
  • 2,2-Difluoro-2-(5-methylpyridin-2-yl)acetic acid hydrochloride

Uniqueness

2,2-Difluoro-2-(2-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of two fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,2-difluoro-2-(2-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H7F2NO2/c1-5-4-6(2-3-11-5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)

InChI Key

ZHSLUAJGLMUDQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C(=O)O)(F)F

Origin of Product

United States

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